molecular formula C12H24N2O2 B1277335 tert-Butyl (2-(piperidin-2-yl)ethyl)carbamate CAS No. 885954-19-8

tert-Butyl (2-(piperidin-2-yl)ethyl)carbamate

Cat. No. B1277335
M. Wt: 228.33 g/mol
InChI Key: FEPKUDZBAUTEMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (2-(piperidin-2-yl)ethyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate moiety. This compound is relevant in pharmaceutical research and development due to its utility in the synthesis of complex molecules, including alkaloids and potential therapeutic agents .

Synthesis Analysis

The synthesis of tert-butyl (2-(piperidin-2-yl)ethyl)carbamate and related compounds typically involves multi-step reactions starting from commercially available precursors. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate of Vandetanib, is synthesized through acylation, sulfonation, and substitution reactions . Similarly, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an intermediate in the synthesis of omisertinib (AZD9291), is prepared through acylation, nucleophilic substitution, and reduction steps . These synthetic routes are optimized for yield and purity, which are critical for the subsequent application of these intermediates in complex syntheses.

Molecular Structure Analysis

The molecular structure of tert-butyl (2-(piperidin-2-yl)ethyl)carbamate-related compounds is often confirmed using spectroscopic techniques such as NMR, MS, and FT-IR, as well as single-crystal X-ray diffraction (XRD) . For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined using XRD, revealing typical bond lengths and angles for this type of piperazine-carboxylate . Density functional theory (DFT) is also employed to optimize molecular structures and compare them with experimental data, providing insights into the electronic properties and potential reactivity of these molecules .

Chemical Reactions Analysis

The tert-butyl (2-(piperidin-2-yl)ethyl)carbamate scaffold is versatile in chemical reactions. It can undergo various transformations, including nucleophilic substitutions, reductions, and cycloadditions, to yield a wide array of functionalized compounds . For instance, di-tert-butyl ethynylimidodicarbonate is used as a β-aminoethyl anion synthetic equivalent, enabling the installation of ethyleneamine groups onto organic electrophiles, which can then undergo further cycloadditions and reductions . These reactions are pivotal for the construction of complex molecules with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl (2-(piperidin-2-yl)ethyl)carbamate derivatives are characterized by their solubility, stability, and reactivity. These properties are influenced by the presence of functional groups and the overall molecular conformation. The solid-state geometry and structural features of these compounds are studied to understand their behavior in different environments, which is crucial for their application in synthesis and potential use as drugs . Additionally, the optimization of reaction conditions, such as those used in the derivatization of carbamate herbicides for gas chromatography-mass spectrometry analysis, highlights the importance of understanding these properties for analytical applications .

Scientific Research Applications

Enantioselective Synthesis and Biological Activity

tert-Butyl (2-(piperidin-2-yl)ethyl)carbamate, through its derivatives and intermediates, plays a significant role in the field of organic chemistry, particularly in the enantioselective synthesis of biologically active compounds. For instance, the compound 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester is utilized in the stereoselective synthesis of alkaloids such as sedridine, allosedridine, and coniine. These alkaloids exhibit significant biological activities, emphasizing the compound's importance as a chiral building block in medicinal chemistry (Passarella et al., 2005).

Intermediate in Synthesis of Biologically Active Compounds

The compound serves as a crucial intermediate in the synthesis of several biologically active compounds. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of crizotinib, a drug used in cancer therapy. The synthesis route of this compound demonstrates the versatility of tert-butyl piperidine-1-carboxylate derivatives in medicinal chemistry (Kong et al., 2016).

Building Blocks for Protease Inhibitors

Certain derivatives of tert-butyl (2-(piperidin-2-yl)ethyl)carbamate, such as tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, have been utilized in the synthesis of potent β-secretase inhibitors. This highlights the compound's role in developing inhibitors that could potentially be used in treating diseases like Alzheimer's (Ghosh et al., 2017).

Applications in Crystallography and Structural Studies

The compound and its derivatives are also used in crystallographic studies to understand molecular structure and interactions. For instance, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was synthesized and characterized through various spectroscopic techniques, and its crystal structure was elucidated, providing insights into intermolecular interactions and crystal packing (Kant et al., 2015).

Role in Synthesis of Anticancer Drugs

tert-Butyl (2-(piperidin-2-yl)ethyl)carbamate derivatives are key intermediates in the synthesis of small molecule anticancer drugs. The synthesis methods and routes highlight the compound's significance in pharmaceutical chemistry and drug development (Zhang et al., 2018).

Safety And Hazards

The compound is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

tert-butyl N-(2-piperidin-2-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-7-10-6-4-5-8-13-10/h10,13H,4-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPKUDZBAUTEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407404
Record name 2-(Boc-2-aminoethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(piperidin-2-yl)ethyl)carbamate

CAS RN

885954-19-8
Record name 1,1-Dimethylethyl N-[2-(2-piperidinyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885954-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Boc-2-aminoethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product from step A was mixed with PtO2 (640 mg) in HOAc (30 mL) and hydrogenation was carried out at 58 psi on a Parr apparatus for overnight. Catalyst was removed and solvent was evaporated under reduced pressure to give N-t-butoxycarbonyl 2-(piperidin-2-yl) ethylamine as a black liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
640 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.